N-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazole ring, a pyrrolidine ring, and a carboxamide group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction.
Formation of the Carboxamide Group: The carboxamide group is typically formed through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance the compound’s binding affinity to its targets. The carboxamide group can further modulate the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(pyrrolidin-3-yl)methanamine
- 1-(1-Methylpyrrolidin-3-yl)methanamine
- N-Methyl-1-(3-methyloxetan-3-yl)methanamine
Uniqueness
N-Methyl-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of a triazole ring, pyrrolidine ring, and carboxamide group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.
Properties
Molecular Formula |
C8H13N5O |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
N-methyl-1-pyrrolidin-3-yltriazole-4-carboxamide |
InChI |
InChI=1S/C8H13N5O/c1-9-8(14)7-5-13(12-11-7)6-2-3-10-4-6/h5-6,10H,2-4H2,1H3,(H,9,14) |
InChI Key |
JBLCNJQEPXVCRX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CN(N=N1)C2CCNC2 |
Origin of Product |
United States |
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